3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one is an organic compound with the molecular formula C13H22O2. It is also known by other names such as dihydro-3-oxo-β-ionol and 4-(2,6,6-trimethyl-3-oxo-cyclohex-1-en-1-yl)but-3-en-2-ol . This compound is characterized by its cyclohexenone structure with a hydroxybutyl side chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one can be achieved through several methods. One common synthetic route involves the controlled hydrogenation of isoPhorone, followed by oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include carbonyl compounds and substituted derivatives .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one can be compared with similar compounds such as:
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: This compound shares a similar cyclohexenone structure but differs in the position and nature of the substituents.
3-Hydroxy-2,4,4-trimethylcyclohex-2-en-1-one: This compound has a similar hydroxy group but lacks the butan-1-one side chain.
4-(3-Hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one: This compound has a similar structure but with different substituents on the cyclohexenone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90122-41-1 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3-hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)butan-1-one |
InChI |
InChI=1S/C13H22O2/c1-9-8-13(3,4)6-5-11(9)12(15)7-10(2)14/h8,10-11,14H,5-7H2,1-4H3 |
InChI Key |
PCHATDKQLSSTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1C(=O)CC(C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.